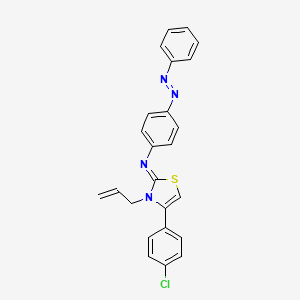
(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline is a useful research compound. Its molecular formula is C24H19ClN4S and its molecular weight is 430.95. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : Research has shown the synthesis of novel quinazolinone derivatives with significant antimicrobial activity, employing primary aromatic amines and heterocyclic amines, including thiazoles (Habib, Hassan, & El‐Mekabaty, 2013). Similar processes could potentially apply to the synthesis of complex thiazole derivatives like the one .
Antimicrobial Activities : Another study involved the synthesis of eperezolid-like molecules, evaluating their antimicrobial activities. The process included converting aniline derivatives to Schiff bases and further chemical modifications, showcasing the antimicrobial potential of these synthesized compounds (Yolal et al., 2012).
Applications in Materials Science
Electroluminescence and Polymer Applications : A significant application of similar compounds involves their use in materials science, particularly in creating highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have been studied for their structure, photophysics, and potential in electroluminescence applications, indicating a pathway for utilizing complex aniline and thiazole derivatives in advanced material sciences (Vezzu et al., 2010).
Corrosion Inhibition : Research into thiazole derivatives has also explored their application as corrosion inhibitors for metals in acidic media. The studies focus on understanding how these compounds interact with metal surfaces to prevent corrosion, highlighting the importance of such derivatives in industrial applications (Udhayakala et al., 2013).
Advanced Research Applications
Quantum Chemical Studies : Some derivatives have been subjected to quantum chemical studies to elucidate their corrosion inhibition mechanisms for mild steel in acidic mediums, providing insights into the electron-transfer processes and structural factors influencing their effectiveness as inhibitors (Udhayakala et al., 2013).
Synthesis of Fused Derivatives : Another application involves the synthesis of fused thiazolo[3,2-a]pyrimidinones, showcasing the versatility of thiazole derivatives in creating complex molecular structures with potential applications in pharmaceuticals and materials science (Janardhan et al., 2014).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-(4-phenyldiazenylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4S/c1-2-16-29-23(18-8-10-19(25)11-9-18)17-30-24(29)26-20-12-14-22(15-13-20)28-27-21-6-4-3-5-7-21/h2-15,17H,1,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUDDHWESILQNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201039258 |
Source


|
| Record name | Benzenamine, N-[4-(4-chlorophenyl)-3-(2-propen-1-yl)-2(3H)-thiazolylidene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201039258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline | |
CAS RN |
379704-67-3 |
Source


|
| Record name | Benzenamine, N-[4-(4-chlorophenyl)-3-(2-propen-1-yl)-2(3H)-thiazolylidene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201039258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

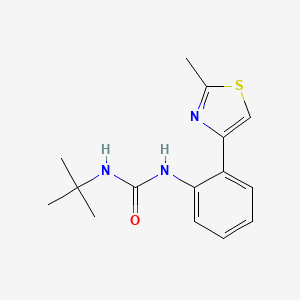
![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2536535.png)

![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)


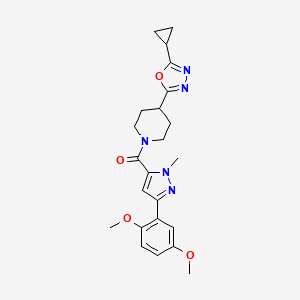
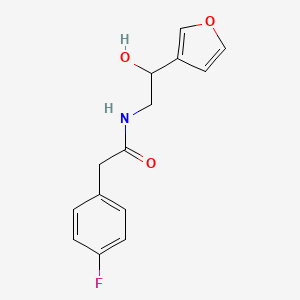
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536549.png)
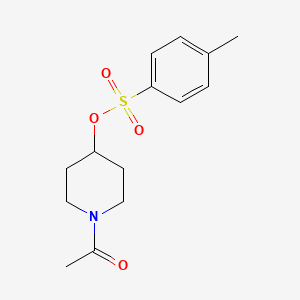
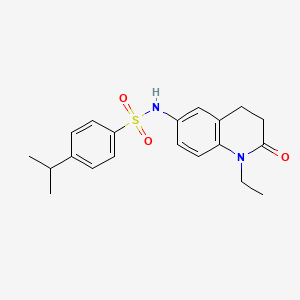
![[4-(Imidazol-1-ylmethyl)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2536553.png)
![3-Allyl-5-(4-methoxyphenyl)-2-sulfanylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2536554.png)
